(Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylamide
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Overview
Description
(Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylamide typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Introduction of the Benzyl Group: The 4-methylbenzyl group can be introduced via a nucleophilic substitution reaction using 4-methylbenzyl chloride and a suitable nucleophile.
Formation of the Acrylamide Moiety: The acrylamide moiety can be formed through the reaction of acryloyl chloride with an amine derivative of the thiazole ring.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using cyanogen bromide or a similar reagent.
Coupling with the Furan Ring: The final step involves the coupling of the thiazole-acrylamide intermediate with a furan derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amines or aldehydes.
Substitution: Various substituted thiazole and furan derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it a potential candidate for drug development.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Medicine
Drug Development: The compound’s unique structure makes it a potential lead compound for the development of new therapeutic agents targeting various diseases.
Antimicrobial Activity: Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further investigation.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity and fluorescence.
Polymer Chemistry: It can be incorporated into polymer matrices to enhance their mechanical and thermal properties.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the thiazole ring are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, the furan ring may participate in π-π stacking interactions with aromatic residues in the target protein, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-cyano-N-(5-phenylthiazol-2-yl)-3-(5-methylfuran-2-yl)acrylamide: Similar structure but lacks the 4-methylbenzyl group.
(Z)-2-cyano-N-(5-(4-methylphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylamide: Similar structure but has a 4-methylphenyl group instead of the 4-methylbenzyl group.
Uniqueness
Structural Features: The presence of the 4-methylbenzyl group in (Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylamide provides unique steric and electronic properties that can influence its reactivity and binding interactions.
Biological Activity: The compound’s unique structure may result in distinct biological activities compared to similar compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
(Z)-2-cyano-3-(5-methylfuran-2-yl)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-13-3-6-15(7-4-13)9-18-12-22-20(26-18)23-19(24)16(11-21)10-17-8-5-14(2)25-17/h3-8,10,12H,9H2,1-2H3,(H,22,23,24)/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUVJQHUQUELHH-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC=C(O3)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C(=C\C3=CC=C(O3)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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